3-Fluoro-4-methoxy-N-(3,3,3-trifluoropropyl)aniline
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Overview
Description
3-Fluoro-4-methoxy-N-(3,3,3-trifluoropropyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a fluorine atom at the third position, a methoxy group at the fourth position, and a trifluoropropyl group attached to the nitrogen atom of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-methoxy-N-(3,3,3-trifluoropropyl)aniline typically involves multiple steps:
Nitration and Reduction: The starting material, 3-fluoro-4-methoxyaniline, can be synthesized through nitration of 4-methoxyaniline followed by reduction of the nitro group to an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-methoxy-N-(3,3,3-trifluoropropyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom and methoxy group on the aromatic ring can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The aniline group can be oxidized to form nitroso or nitro derivatives, and reduced to form corresponding amines.
Common Reagents and Conditions
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide, alkoxide) under appropriate conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Major Products
Substitution: Formation of halogenated or alkylated derivatives.
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of secondary or tertiary amines.
Scientific Research Applications
3-Fluoro-4-methoxy-N-(3,3,3-trifluoropropyl)aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-4-methoxy-N-(3,3,3-trifluoropropyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity due to the unique electronic properties of fluorine. This compound can modulate the activity of its targets by either inhibiting or activating them, depending on the context .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methoxyaniline: Lacks the trifluoropropyl group, making it less hydrophobic and potentially less bioavailable.
3-Fluoro-4-methoxyphenylboronic acid: Contains a boronic acid group instead of the trifluoropropyl group, which can be used in Suzuki coupling reactions.
3-Fluoro-4-methylaniline: Has a methyl group instead of a methoxy group, altering its electronic properties and reactivity.
Uniqueness
3-Fluoro-4-methoxy-N-(3,3,3-trifluoropropyl)aniline is unique due to the presence of both a methoxy group and a trifluoropropyl group, which confer distinct electronic and steric properties. These features can enhance its performance in specific applications, such as in the development of advanced materials and pharmaceuticals .
Properties
CAS No. |
919486-94-5 |
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Molecular Formula |
C10H11F4NO |
Molecular Weight |
237.19 g/mol |
IUPAC Name |
3-fluoro-4-methoxy-N-(3,3,3-trifluoropropyl)aniline |
InChI |
InChI=1S/C10H11F4NO/c1-16-9-3-2-7(6-8(9)11)15-5-4-10(12,13)14/h2-3,6,15H,4-5H2,1H3 |
InChI Key |
NVZPXHHXXYZVKF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NCCC(F)(F)F)F |
Origin of Product |
United States |
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